molecular formula C17H28O7 B128570 (E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid CAS No. 66262-68-8

(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid

Cat. No. B128570
CAS RN: 66262-68-8
M. Wt: 344.4 g/mol
InChI Key: IUBMRJVNZLQSHU-FDJBSCRHSA-N
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Description

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Synthesis Analysis

This would involve a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, as determined by techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve a review of the chemical reactions that the compound undergoes, including the reaction conditions and products.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Solubility Studies

  • Solubility in Ethanol-Water Solutions : A study by Zhang et al. (2012) explored the solubility of compounds including 3,4-Dihydroxybenzaldehyde and caffeic acid in ethanol-water solutions. These compounds are related to the main chemical structure and provide insights into solubility properties which can be crucial for pharmaceutical formulation and extraction processes (Zhang, Gong, Wang, & Qu, 2012).

Synthetic Methods and Derivatives

Applications in Organic Chemistry

  • Unusual Chemical Reactions : A study by Valiullina et al. (2017) investigated the unusual course of “enolate-imine” condensation, which could provide insights into novel chemical reactions involving the compound (Valiullina, Gimalova, Spirikhin, & Miftakhov, 2017).

Biomedical Research

  • Antioxidant Properties : Manfredini et al. (2000) explored the molecular combinations of antioxidants, including ascorbic acid and pharmacophores of alpha-tocopherol. The structural similarity to the compound suggests potential applications in biomedical research, particularly in exploring antioxidant properties (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).

Safety And Hazards

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Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s mechanism of action.


I hope this general outline is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a professional chemist. Please note that handling chemicals should always be done with appropriate safety precautions and under the supervision of a trained professional.


properties

IUPAC Name

(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O7/c1-8(5-14(19)20)4-12-16(22)15(21)11(7-23-12)6-13-17(24-13)9(2)10(3)18/h5,9-13,15-18,21-22H,4,6-7H2,1-3H3,(H,19,20)/b8-5+/t9-,10?,11+,12-,13?,15-,16+,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBMRJVNZLQSHU-VPUSNWGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)O)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1C(O1)C[C@@H]2CO[C@H]([C@H]([C@H]2O)O)C/C(=C/C(=O)O)/C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid
Reactant of Route 2
(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid
Reactant of Route 3
(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid
Reactant of Route 4
(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid
Reactant of Route 5
(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid
Reactant of Route 6
(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid

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